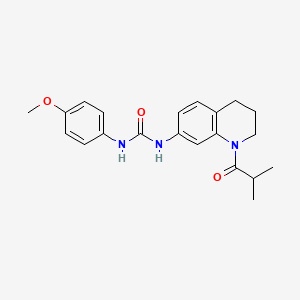
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea, also known as ITU, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. In
Wirkmechanismus
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cancer cell growth and proliferation. 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea also activates the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea also reduces oxidative stress and inflammation in the brain, which may help to prevent or treat neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea has several advantages for lab experiments, including its stability and solubility in various solvents. However, 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea. Another area of research could focus on exploring the potential therapeutic applications of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea in other diseases, such as cardiovascular disease and diabetes. Additionally, future research could focus on investigating the potential side effects and toxicity of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea in animal models and humans.
Synthesemethoden
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea can be synthesized through a multi-step process that involves the reaction of isobutyryl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base to form 1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-ol. The resulting compound is then reacted with 4-methoxyphenyl isocyanate in the presence of a base to form 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea has anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)20(25)24-12-4-5-15-6-7-17(13-19(15)24)23-21(26)22-16-8-10-18(27-3)11-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHMBKLIVZTZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

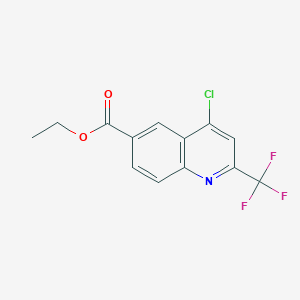
![ethyl (5-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2909802.png)
![Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B2909803.png)
![N,N-dimethyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2909805.png)
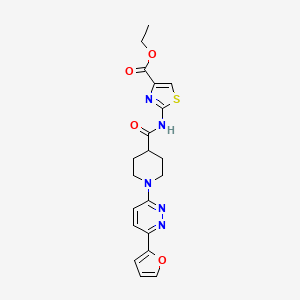
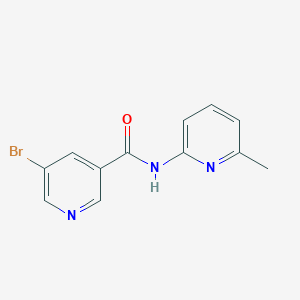

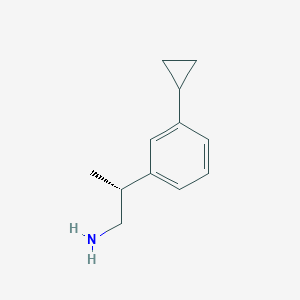
![6-(3-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2909815.png)
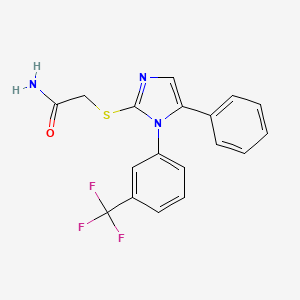

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2909819.png)
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2909820.png)
